molecular formula C20H17N5O3 B14972015 4-[5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

4-[5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

Cat. No.: B14972015
M. Wt: 375.4 g/mol
InChI Key: BMBANUISZIOHRB-UHFFFAOYSA-N
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Description

4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with a benzoic acid moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID typically involves the following steps:

    Formation of the Triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-methyl-1,2,4-triazole and a suitable pyrimidine derivative, under acidic or basic conditions.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a phenyl isocyanate reacts with the triazolo[1,5-a]pyrimidine core.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazolo[1,5-a]pyrimidine derivative with a benzoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylcarbamoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with a similar core structure but different substituents.

Uniqueness

4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylcarbamoyl and benzoic acid moieties contribute to its versatility and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

InChI

InChI=1S/C20H17N5O3/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(25-20(23-12)21-11-22-25)13-7-9-14(10-8-13)19(27)28/h2-11,17H,1H3,(H,24,26)(H,27,28)(H,21,22,23)

InChI Key

BMBANUISZIOHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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